molecular formula C₂₉H₃₁N₇O₅ B1145634 N-Methoxycarbonyl Dabigatran Ethyl Ester CAS No. 211914-96-4

N-Methoxycarbonyl Dabigatran Ethyl Ester

Numéro de catalogue: B1145634
Numéro CAS: 211914-96-4
Poids moléculaire: 557.6
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methoxycarbonyl Dabigatran Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₁N₇O₅ and its molecular weight is 557.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-Methoxycarbonyl Dabigatran Ethyl Ester is a key intermediate in the synthesis of Dabigatran Etexilate, a widely recognized anticoagulant drug. The synthesis of this compound involves several chemical transformations, starting from 4-methylamino-3-nitrobenzoic acid. The process yields the intermediate 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, crucial for producing Dabigatran Etexilate. This pathway highlights the compound's role in the development of anticoagulant therapies, underscoring its significance in medicinal chemistry and pharmaceutical research (Guo, Huang, Yuan, & Zhu, 2014).

Pharmacokinetics and Enzymatic Interactions

The pharmacokinetic behavior of Dabigatran Etexilate, derived from this compound, involves complex interactions with human carboxylesterase enzymes (CES1 and CES2). These enzymes play critical roles in the hydrolysis of Dabigatran Etexilate to its active form, dabigatran. This conversion is essential for the drug's anticoagulant effects, illustrating the compound's importance in the bioactivation of prodrugs (Laizure, Parker, Herring, & Hu, 2014).

Biological Implications and Antidote Development

Research has also focused on the development of antidotes for Dabigatran Etexilate, with studies detailing the identification and characterization of specific antidotes that can reverse the anticoagulant activity of dabigatran. Such research is pivotal for managing the therapeutic risks associated with anticoagulant treatment, further highlighting the medical significance of understanding this compound and its derivatives (Schiele, van Ryn, Canada, Newsome, Sepulveda, Park, Nar, & Litzenburger, 2013).

Mécanisme D'action

Target of Action

N-Methoxycarbonyl Dabigatran Ethyl Ester is an impurity standard of Dabigatran . Dabigatran is an anticoagulant medication that belongs to the class of direct thrombin inhibitors . The primary target of this compound is thrombin (factor II of the human coagulation system) . Thrombin plays a central role in the regulation of the coagulation system by activating factors V, XI, and fibrinogen itself (factor I) .

Mode of Action

The compound acts as a competitive and reversible inhibitor of thrombin . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin . Thus, it inhibits the key role of thrombin in human hemostasis .

Biochemical Pathways

By inhibiting thrombin, this compound affects the blood coagulation cascade . Thrombin plays a central role in this cascade by activating factors V, XI, and fibrinogen itself . Therefore, the inhibition of thrombin disrupts these activations, affecting the downstream effects of clot formation.

Pharmacokinetics

Dabigatran provides a stable anticoagulation effect without any need to perform periodical laboratory controls . Due to its predictable pharmacokinetic profile, it is expected to replace, at least in part, vitamin K inhibitors in the prevention of venous thromboembolism and atrial fibrillation . .

Result of Action

The result of the action of this compound is the inhibition of thrombin activity , leading to a reduction in blood clot formation . This makes it useful in the prevention of thrombosis after major orthopedic surgery and the prevention of stroke in chronic atrial fibrillation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that Dabigatran is contraindicated in patients with end-stage renal disease , indicating that renal function can significantly impact the drug’s effectiveness and safety.

Safety and Hazards

Dabigatran has a favorable safety profile in terms of major bleeding, intracranial hemorrhage, and life-threatening events, among other safety outcomes . It is suggested that dabigatran may be a suitable alternative to VKAs as an oral anticoagulant .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Methoxycarbonyl Dabigatran Ethyl Ester involves the protection of the carboxylic acid group of Dabigatran with a methoxycarbonyl group, followed by esterification with ethyl alcohol.", "Starting Materials": [ "Dabigatran", "Methoxycarbonyl chloride", "Triethylamine", "Ethyl alcohol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Dabigatran is dissolved in dichloromethane and triethylamine is added to the solution.", "Methoxycarbonyl chloride is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for 2 hours at room temperature.", "Diisopropylethylamine is added to the reaction mixture to neutralize the acid formed during the reaction.", "The mixture is filtered and the solvent is evaporated under reduced pressure.", "The residue is dissolved in ethyl alcohol and hydrochloric acid is added to the solution.", "The mixture is stirred for 2 hours at room temperature.", "Sodium hydroxide solution is added to the reaction mixture to adjust the pH to 9-10.", "The mixture is extracted with dichloromethane and the organic layer is washed with water and brine.", "The solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain N-Methoxycarbonyl Dabigatran Ethyl Ester." ] }

Numéro CAS

211914-96-4

Formule moléculaire

C₂₉H₃₁N₇O₅

Poids moléculaire

557.6

Synonymes

N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester;  Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.